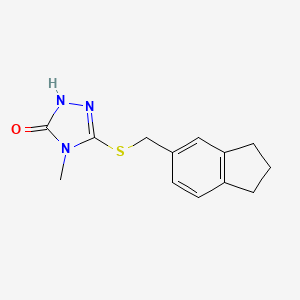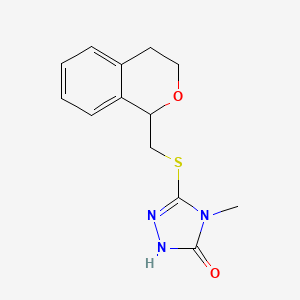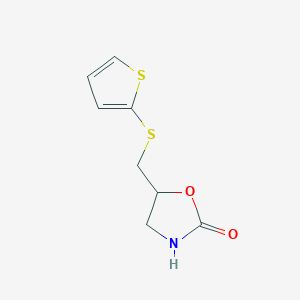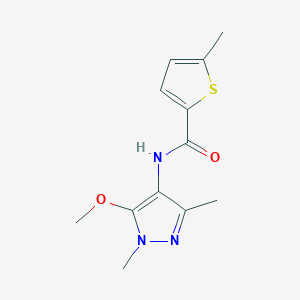
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone, also known as MPMP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. It is a designer drug that has gained popularity in recent years due to its stimulating and euphoric effects. MPMP is a potent dopamine reuptake inhibitor, which means it increases the levels of dopamine in the brain, leading to feelings of pleasure and reward.
Wirkmechanismus
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone acts as a dopamine reuptake inhibitor, which means it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This results in feelings of pleasure and reward, which can lead to addiction and abuse. This compound also acts as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
This compound has been found to increase dopamine release and inhibit dopamine reuptake in the brain. This leads to increased levels of dopamine in the synaptic cleft, which can result in feelings of pleasure and reward. This compound also increases the levels of serotonin and norepinephrine in the brain, which may contribute to its stimulating effects. This compound has been found to have cardiovascular effects, including increased heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in animal studies to investigate the effects of synthetic cathinones on behavior and the brain. It has been found to be a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the effects of dopamine on behavior. However, this compound has abuse potential and can lead to addiction and dependence, which limits its use in lab experiments.
Zukünftige Richtungen
Future research on (5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone should focus on its effects on the brain and behavior. More studies are needed to investigate the long-term effects of this compound on the brain and its potential for addiction and dependence. Future research should also investigate the effects of this compound on other neurotransmitters in the brain, such as glutamate and GABA. Additionally, research should investigate the potential therapeutic uses of this compound, such as in the treatment of depression or ADHD.
Synthesemethoden
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone is synthesized by the reaction of 4-methylpropiophenone with pyrrolidine and 2-(methylamino)propiophenone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(5-Methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its effects on the brain and behavior. It has been found to have potent reinforcing effects, leading to its abuse potential. This compound has been used in animal studies to investigate its effects on dopamine release and reuptake in the brain. It has also been used to study the development of tolerance and dependence to synthetic cathinones.
Eigenschaften
IUPAC Name |
(5-methyl-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13-6-7-15(17-8-2-3-9-17)14(12-13)16(19)18-10-4-5-11-18/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCIYZJSIMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)
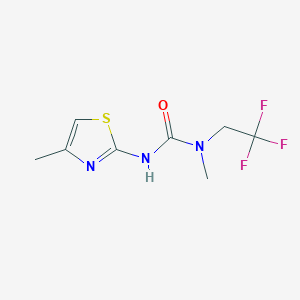
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
